AG-012917

Vue d'ensemble

Description

AG-012917 est un inhibiteur de kinase cycline-dépendante à large spectre avec une activité anticancéreuse potentielle . Les kinases cycline-dépendantes sont des enzymes qui jouent un rôle crucial dans la régulation du cycle cellulaire, et leur inhibition peut conduire à la suppression de la prolifération des cellules cancéreuses.

Analyse Des Réactions Chimiques

AG-012917, en tant qu'inhibiteur de kinase cycline-dépendante, subit principalement des interactions avec ses enzymes cibles plutôt que de subir des réactions chimiques traditionnelles comme l'oxydation, la réduction ou la substitution. L'activité du composé est basée sur sa capacité à se lier au site actif des kinases cycline-dépendantes, inhibant ainsi leur fonction.

Applications de la recherche scientifique

This compound a des applications significatives dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Son utilisation principale est dans la recherche sur le cancer, où il est utilisé pour étudier les effets de l'inhibition de la kinase cycline-dépendante sur la prolifération et la survie des cellules cancéreuses . De plus, this compound peut être utilisé dans le développement de médicaments pour identifier et optimiser de nouvelles thérapies anticancéreuses.

Mécanisme d'action

Le mécanisme d'action d'this compound implique sa liaison au site actif des kinases cycline-dépendantes, inhibant ainsi leur activité enzymatique . Cette inhibition perturbe le cycle cellulaire, conduisant à la suppression de la prolifération des cellules cancéreuses. Les cibles moléculaires d'this compound sont les kinases cycline-dépendantes, qui sont essentielles à la progression du cycle cellulaire.

Applications De Recherche Scientifique

AG-012917 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in cancer research, where it is employed to study the effects of cyclin-dependent kinase inhibition on cancer cell proliferation and survival . Additionally, this compound can be used in drug development to identify and optimize new anticancer therapies.

Mécanisme D'action

The mechanism of action of AG-012917 involves its binding to the active site of cyclin-dependent kinases, thereby inhibiting their enzymatic activity . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation. The molecular targets of this compound are the cyclin-dependent kinases, which are essential for the progression of the cell cycle.

Comparaison Avec Des Composés Similaires

AG-012917 est unique parmi les inhibiteurs de kinase cycline-dépendante en raison de son activité à large spectre et de ses effets anticancéreux potentiels . Des composés similaires comprennent d'autres inhibiteurs de kinase cycline-dépendante tels que le flavopiridol, la roscovitine et le palbociclib. Ces composés ciblent également les kinases cycline-dépendantes mais peuvent différer dans leur spécificité, leur puissance et leurs applications thérapeutiques.

Liste des composés similaires::- Flavopiridol

- Roscovitine

- Palbociclib

Méthodes De Préparation

Les voies de synthèse et les conditions de réaction pour AG-012917 ne sont pas facilement disponibles dans le domaine public. La préparation des inhibiteurs de kinase cycline-dépendante implique généralement une synthèse organique en plusieurs étapes, y compris la formation d'intermédiaires clés et des réactions de couplage finales. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour assurer un rendement et une pureté élevés.

Propriétés

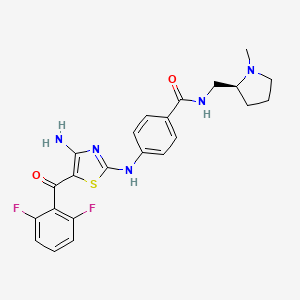

Formule moléculaire |

C23H23F2N5O2S |

|---|---|

Poids moléculaire |

471.5 g/mol |

Nom IUPAC |

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]benzamide |

InChI |

InChI=1S/C23H23F2N5O2S/c1-30-11-3-4-15(30)12-27-22(32)13-7-9-14(10-8-13)28-23-29-21(26)20(33-23)19(31)18-16(24)5-2-6-17(18)25/h2,5-10,15H,3-4,11-12,26H2,1H3,(H,27,32)(H,28,29)/t15-/m0/s1 |

Clé InChI |

JHOYXMSKUJRBCS-HNNXBMFYSA-N |

SMILES |

CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |

SMILES isomérique |

CN1CCC[C@H]1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |

SMILES canonique |

CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly. |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |

Synonymes |

AG012917; AG 012917; AG-012917. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.